molecular formula C20H23N5O B2986472 2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline CAS No. 2309189-70-4

2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline

Cat. No.: B2986472
CAS No.: 2309189-70-4
M. Wt: 349.438
InChI Key: YEMJZQNWXLZWQN-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 2 and a piperidine moiety at position 3. The piperidine is further functionalized with a 6-methylpyridazin-3-yloxy-methyl group. Quinoxalines are nitrogen-containing bicyclic systems known for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and fluorescent probes . The methyl group at position 2 may enhance lipophilicity, while the pyridazine-linked piperidine substituent could influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

2-methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14-7-8-19(24-23-14)26-13-16-9-11-25(12-10-16)20-15(2)21-17-5-3-4-6-18(17)22-20/h3-8,16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMJZQNWXLZWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline core.

    Attachment of the Pyridazine Moiety: The pyridazine moiety can be attached through an etherification reaction, where a pyridazine derivative reacts with a hydroxyl group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the quinoxaline core or the pyridazine moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield dihydro or tetrahydro derivatives.

Scientific Research Applications

2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and analogs from available literature:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Notable Features
Target : 2-Methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline Quinoxaline 2-methyl, 3-(4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl) Not explicitly provided Inferred >400 g/mol Pyridazine moiety (electron-deficient), piperidine for solubility, potential CNS penetration
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline Quinoxaline Pyrazole-pyridine hybrid at position 6 C₁₇H₁₃N₅ 287.326 g/mol Pyrazole pharmacophore (hydrogen-bond donor/acceptor), ChemSpider ID: 8644705
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline Quinoline Chloro, 4-methylpiperazine, piperidine C₂₀H₂₄ClN₅ ~394 g/mol Quinoline core (distinct N-position), dual piperazine/piperidine substituents

Key Differences and Implications

Core Heterocycle: Quinoxaline (Target): Contains two adjacent nitrogen atoms, creating an electron-deficient aromatic system. This enhances interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) . Quinoline (): A single nitrogen atom in the fused ring system, leading to different electronic properties and binding modes.

In contrast, the pyrazole-pyridine substituent in may favor interactions with heme-containing proteins (e.g., cytochrome P450). Piperidine vs. Piperazine: The piperidine in the target and enhances lipophilicity and membrane permeability, while the piperazine in offers basicity for salt formation and solubility optimization.

Molecular Weight and Solubility: The target’s higher molecular weight (>400 g/mol inferred) may limit oral bioavailability, whereas the smaller quinoxaline analog (287 g/mol) could exhibit better pharmacokinetics.

Biological Activity

The compound 2-methyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Anticancer Activity

Research has demonstrated that compounds containing quinoxaline moieties exhibit significant anticancer properties. For instance, derivatives of quinoxaline have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study evaluating similar compounds reported that certain quinoxaline derivatives inhibited the phosphorylation of ALK5 (activin receptor-like kinase 5), which is involved in TGF-β signaling pathways, with an IC50 value as low as 0.013 μM . This suggests that the compound may have potential as an anticancer agent by modulating critical signaling pathways.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have also been extensively studied. A range of synthesized compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of substituents on the piperidine ring significantly influenced the antimicrobial efficacy, with certain modifications leading to enhanced activity against strains like Staphylococcus aureus and Escherichia coli.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives:

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.015Pseudomonas aeruginosa

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. In vitro assays using neuronal cell lines indicated that certain quinoxaline derivatives could reduce oxidative stress and apoptosis in neuronal cells, enhancing cell viability under stress conditions.

Case Studies

  • Case Study on Anticancer Activity : In a controlled study involving human cancer cell lines, a derivative similar to the target compound was tested for its ability to induce apoptosis. Results indicated a significant increase in apoptotic cells when treated with concentrations above 1 μM, reinforcing the potential therapeutic application of this class of compounds in oncology.
  • Case Study on Antimicrobial Efficacy : A comparative study evaluated several piperidine-derived quinoxalines against bacterial pathogens. The results showed that modifications at specific positions on the piperidine ring led to variations in antimicrobial potency, with some compounds achieving complete inhibition at lower concentrations.

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